Salvipholin

Vue d'ensemble

Description

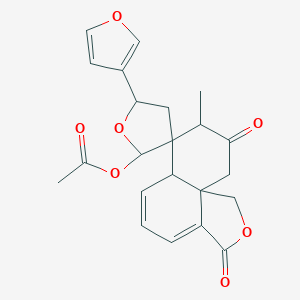

Salvipholin is a bicyclic diterpenoid of the clerodane series . It has a molecular formula of C22H22O7 and a molecular weight of 398.41 . It appears as a solid powder .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .Physical and Chemical Properties Analysis

This compound has a melting point of over 150 °C . It is soluble in chloroform and DMSO . The InChI key is AVKKLSULAQTUAJ-UHFFFAOYSA-N .Applications De Recherche Scientifique

1. Impact on Carbohydrate and Lipid Metabolism Salvipholin has shown positive effects on carbohydrate-lipid metabolism in the liver and blood serum of animals. In studies involving rats with alloxan diabetes, this compound significantly decreased glucose, free fat acids, triglycerides, and lysophospholipids levels in the liver and blood serum, indicating its potential for managing diabetic conditions by restoring phospholipid spectra disturbed under insulin deficiency (Khushbaktova et al., 1992).

2. Antioxidant Properties this compound is also noted for its significant antioxidant properties. Studies on Salvia viridis L., which contains this compound, demonstrated high antioxidant activity, suggesting its potential use in dietary applications to reduce oxidative stress (Grzegorczyk-Karolak & Kiss, 2018).

3. Enzyme Inhibition and Phytochemical Content this compound exhibits enzyme inhibition properties, particularly against acetylcholinesterase, α-amylase, butyrylcholinesterase, and α-glycosidase enzymes. This suggests its potential in managing carbohydrate metabolism or cholinergic pathways. Its role in phytochemical content, including salvigenin, fumaric acid, and quercetagetin-3.6-dimethylether, highlights its significance in metabolic and neurological health (Bursal et al., 2019).

4. Neuroprotective and Antimicrobial Effects this compound shows potential in treating neurodegenerative conditions. Studies on Buddleja salviifolia, containing this compound, have indicated its efficacy in treating eye infections and neurodegenerative diseases. The antimicrobial and acetylcholinesterase inhibitory activities of this compound compounds support its use in ethnopharmacology (Pendota et al., 2013).

5. Role in Cardiovascular and Nervous System Health this compound has been researched for its effects on the integrity of the blood-spinal cord barrier and neurological function. It is involved in pathways like the miR-101/Cul3/Nrf2/HO-1 signaling pathway, indicating its potential in treating spinal cord injuries and improving neurological recovery (Yu et al., 2017).

6. Cancer Treatment Potential this compound exhibits cytotoxic effects on various forms of cancer cells, including colon adenocarcinoma, breast adenocarcinoma, and glioblastoma. It also shows promise in the treatment of diabetes and protection against oxidative stress, indicating its therapeutic potential in modern medicine for diverse human disorders, including cancer (Patel, 2021).

7. Impact on Diabetic Albuminuria Research on salidroside, related to this compound, has demonstrated its effectiveness in reducing albumin transcytosis across glomerular endothelial cells. This suggests its role in alleviating diabetic albuminuria by influencing mitochondrial function in cardiomyocytes (Wu et al., 2016).

Propriétés

IUPAC Name |

[5'-(furan-3-yl)-8-methyl-3,9-dioxospiro[1,6a,8,10-tetrahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-12-16(24)8-21-11-27-19(25)15(21)4-3-5-18(21)22(12)9-17(14-6-7-26-10-14)29-20(22)28-13(2)23/h3-7,10,12,17-18,20H,8-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKKLSULAQTUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC23COC(=O)C2=CC=CC3C14CC(OC4OC(=O)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925687 | |

| Record name | 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126724-98-9 | |

| Record name | Salvipholin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

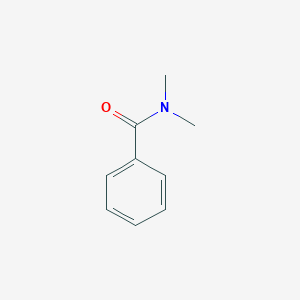

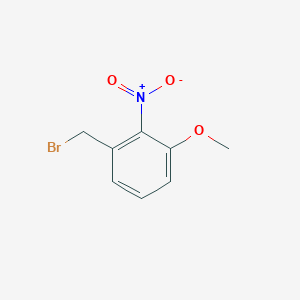

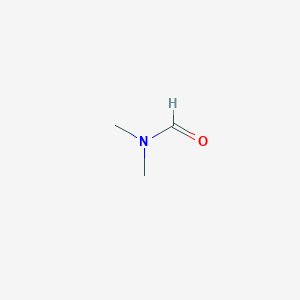

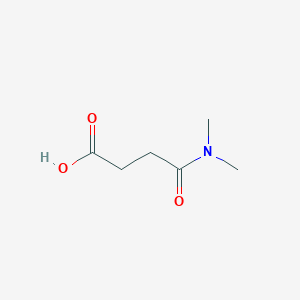

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.